molecular formula C22H36N2O3 B3788299 2-{1-cyclohexyl-4-[4-ethoxy-3-(hydroxymethyl)benzyl]-2-piperazinyl}ethanol

2-{1-cyclohexyl-4-[4-ethoxy-3-(hydroxymethyl)benzyl]-2-piperazinyl}ethanol

Cat. No.: B3788299
M. Wt: 376.5 g/mol
InChI Key: XICDBHDLDJWHRB-UHFFFAOYSA-N
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Description

The compound “2-{1-cyclohexyl-4-[4-ethoxy-3-(hydroxymethyl)benzyl]-2-piperazinyl}ethanol” is a complex organic molecule. It contains a cyclohexyl group, an ethoxy group, a hydroxymethyl group, a benzyl group, and a piperazinyl group . The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would introduce a ring structure, the ethoxy and hydroxymethyl groups would introduce oxygen atoms, and the piperazinyl group would introduce a second ring structure containing nitrogen atoms . The benzyl group would introduce aromaticity into the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ethoxy group could undergo reactions typical of ethers, such as cleavage under acidic conditions . The benzyl group could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like ethoxy and hydroxymethyl would likely make it more polar and potentially more soluble in polar solvents .

Properties

IUPAC Name

2-[1-cyclohexyl-4-[[4-ethoxy-3-(hydroxymethyl)phenyl]methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O3/c1-2-27-22-9-8-18(14-19(22)17-26)15-23-11-12-24(21(16-23)10-13-25)20-6-4-3-5-7-20/h8-9,14,20-21,25-26H,2-7,10-13,15-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XICDBHDLDJWHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCN(C(C2)CCO)C3CCCCC3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{1-cyclohexyl-4-[4-ethoxy-3-(hydroxymethyl)benzyl]-2-piperazinyl}ethanol
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2-{1-cyclohexyl-4-[4-ethoxy-3-(hydroxymethyl)benzyl]-2-piperazinyl}ethanol
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2-{1-cyclohexyl-4-[4-ethoxy-3-(hydroxymethyl)benzyl]-2-piperazinyl}ethanol

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